Pharmacological Profile of Cumyl-THPINACA: An In-depth Technical Guide
Pharmacological Profile of Cumyl-THPINACA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cumyl-THPINACA (1-(tetrahydro-2H-pyran-4-ylmethyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide) is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in forensic samples. As an indazole-3-carboxamide derivative, it shares a structural scaffold with a number of other potent SCRAs. This technical guide provides a comprehensive overview of the pharmacological profile of Cumyl-THPINACA, including its receptor binding affinity, functional activity, and metabolic fate. The information is presented to support research, drug development, and forensic analysis related to this compound.
Core Pharmacological Data
The pharmacological activity of Cumyl-THPINACA is primarily mediated through its interaction with the cannabinoid receptors CB1 and CB2. It acts as a potent full agonist at both receptors.
Table 1: Receptor Binding Affinities and Functional Activity of Cumyl-THPINACA
| Parameter | CB1 Receptor | CB2 Receptor | Reference |
| Binding Affinity (Ki) | 1.23 ± 0.20 nM | 1.38 ± 0.86 nM | [1] |
| Functional Activity (EC50) | 0.1 nM | 0.59 nM | [2] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling cascade initiated by Cumyl-THPINACA binding to cannabinoid receptors and a typical workflow for its pharmacological characterization.
Caption: Signaling pathway of Cumyl-THPINACA at cannabinoid receptors.
Caption: Experimental workflow for pharmacological characterization.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of Cumyl-THPINACA. These protocols are based on established methods for synthetic cannabinoid analysis.
Receptor Binding Affinity Assay (Radioligand Displacement)
This protocol is a generalized procedure based on the principles of competitive radioligand binding assays used for cannabinoid receptors.
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Objective: To determine the binding affinity (Ki) of Cumyl-THPINACA for CB1 and CB2 receptors.
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Materials:
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Cell membranes expressing human CB1 or CB2 receptors.
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Radioligand (e.g., [3H]CP-55,940).
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Cumyl-THPINACA.
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Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
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Non-specific binding control (e.g., WIN 55,212-2).
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Glass fiber filters.
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Scintillation cocktail and counter.
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Procedure:
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Prepare serial dilutions of Cumyl-THPINACA.
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In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of Cumyl-THPINACA or vehicle.
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For non-specific binding determination, add a high concentration of an unlabeled cannabinoid agonist (e.g., WIN 55,212-2).
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Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60-90 minutes).
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Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
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Wash the filters with ice-cold assay buffer to remove unbound radioligand.
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Place the filters in scintillation vials with scintillation cocktail.
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Quantify the radioactivity using a scintillation counter.
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Calculate specific binding by subtracting non-specific binding from total binding.
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Determine the IC50 value (concentration of Cumyl-THPINACA that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Functional Activity Assay (GTPγS Binding Assay)
This protocol outlines a common method to assess the functional activity of a G-protein coupled receptor agonist.
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Objective: To determine the potency (EC50) and efficacy of Cumyl-THPINACA as a CB1/CB2 receptor agonist.
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Materials:
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Cell membranes expressing human CB1 or CB2 receptors.
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[35S]GTPγS.
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GDP.
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Cumyl-THPINACA.
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Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
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Non-specific binding control (unlabeled GTPγS).
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Glass fiber filters.
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Scintillation cocktail and counter.
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Procedure:
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Prepare serial dilutions of Cumyl-THPINACA.
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In a 96-well plate, add cell membranes, GDP, [35S]GTPγS, and varying concentrations of Cumyl-THPINACA or vehicle.
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For non-specific binding, add a high concentration of unlabeled GTPγS.
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Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
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Terminate the reaction by rapid filtration through glass fiber filters.
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Wash the filters with ice-cold assay buffer.
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Quantify the radioactivity using a scintillation counter.
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Plot the specific [35S]GTPγS binding against the logarithm of the Cumyl-THPINACA concentration.
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Determine the EC50 value (concentration of Cumyl-THPINACA that produces 50% of the maximal response) and the Emax (maximal effect) using non-linear regression analysis.
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In Vitro Metabolism
The metabolism of Cumyl-THPINACA has been investigated using human liver microsomes, revealing extensive phase I metabolism.[1]
Metabolic Pathway
The primary metabolic transformations of Cumyl-THPINACA involve hydroxylation at various positions on the cumyl and tetrahydropyran moieties.
Caption: Metabolic pathway of Cumyl-THPINACA.
Table 2: In Vitro Metabolites of Cumyl-THPINACA Identified in Human Liver Microsomes
A total of 28 metabolites were detected for Cumyl-THPINACA following incubation with pooled human liver microsomes.[1] The primary metabolic reactions were mono-, di-, and tri-hydroxylation. The table below summarizes the major observed biotransformations.
| Biotransformation | Number of Metabolites |
| Mono-hydroxylation | Multiple isomers |
| Di-hydroxylation | Multiple isomers |
| Tri-hydroxylation | Multiple isomers |
| Dehydrogenation | Detected |
| N-dealkylation | Minor pathway |
Cytochrome P450 Isoforms Involved
The metabolism of Cumyl-THPINACA is primarily mediated by the following cytochrome P450 enzymes:
Experimental Protocol for In Vitro Metabolism
This protocol is a generalized procedure for studying the in vitro metabolism of a compound using human liver microsomes.
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Objective: To identify the metabolites of Cumyl-THPINACA and the CYP isoforms involved in its metabolism.
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Materials:
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Pooled human liver microsomes (HLMs).
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Cumyl-THPINACA.
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NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
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Phosphate buffer (pH 7.4).
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Recombinant human CYP isoforms (for reaction phenotyping).
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Acetonitrile (for reaction termination).
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LC-MS/MS system for analysis.
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Procedure:
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Prepare an incubation mixture containing HLMs (or recombinant CYPs), phosphate buffer, and Cumyl-THPINACA in a microcentrifuge tube.
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Pre-incubate the mixture at 37°C for a few minutes.
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Initiate the metabolic reaction by adding the NADPH regenerating system.
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Incubate at 37°C for a specified time (e.g., 60 minutes).
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Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
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Centrifuge the mixture to precipitate proteins.
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Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent compound and its metabolites.
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For reaction phenotyping, repeat the incubation with individual recombinant CYP isoforms to determine the contribution of each enzyme to the metabolism of Cumyl-THPINACA.
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Conclusion
Cumyl-THPINACA is a potent, full agonist of both CB1 and CB2 receptors. It undergoes extensive phase I metabolism in vitro, primarily through hydroxylation mediated by CYP3A4 and CYP3A5. The data and protocols presented in this guide provide a foundational understanding of the pharmacological and metabolic profile of Cumyl-THPINACA, which is essential for researchers, forensic scientists, and drug development professionals working with this and related synthetic cannabinoids. Further in vivo studies are necessary to fully elucidate its pharmacokinetic and pharmacodynamic properties and to understand its potential for toxicity and drug-drug interactions.
